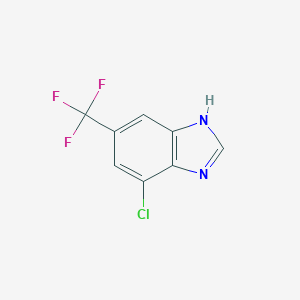

4-chloro-6-(trifluoromethyl)-1H-benzimidazole

Übersicht

Beschreibung

4-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with trifluoroacetic acid, followed by cyclization in the presence of a reducing agent such as iron powder or tin chloride. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) in solvents like acetic acid or chloroform.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Nucleophilic Substitution: Substituted benzimidazole derivatives with various functional groups.

Electrophilic Substitution: Halogenated or sulfonated benzimidazole derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the benzimidazole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-chloro-6-(trifluoromethyl)-1H-benzimidazole exhibits promising antimicrobial activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Notably, it has shown efficacy against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . This potential positions it as a candidate for developing new antibiotics.

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain kinases, including Aurora A kinase, which is crucial in cancer cell proliferation. Its ability to inhibit enzyme activity suggests potential therapeutic applications in cancer treatment .

Synthesis of Pharmaceutical Compounds

this compound serves as a building block for synthesizing various pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities .

Materials Science

Development of Functional Materials

This compound's unique properties make it suitable for creating advanced materials, including polymers and liquid crystals. Its ability to form hydrogen bonds and its aromatic character are particularly valuable in material design .

Biological Studies

Biochemical Assays

In biological research, this compound is utilized as a probe in biochemical assays to study enzyme interactions and protein-ligand binding. This application aids in understanding fundamental biological processes and the development of new therapeutic strategies .

Industrial Applications

Agrochemicals and Specialty Chemicals

The compound is also involved in synthesizing agrochemicals and specialty chemicals, contributing to various industrial processes .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

- Antimicrobial Efficacy Study : A recent study demonstrated its effectiveness against MRSA strains, suggesting its potential role in addressing antibiotic resistance .

- Kinase Inhibition Research : Investigations into its inhibitory effects on Aurora A kinase have shown promising results for cancer therapy applications .

- Material Development Analysis : Research has highlighted its potential use in developing high-performance materials for fuel cells due to its unique electronic properties .

Wirkmechanismus

The mechanism of action of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The chlorine atom can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-6-(trifluoromethyl)quinazoline

- 4-Chloro-6-(trifluoromethyl)pyrimidine

- 4-Chloro-6-(trifluoromethyl)benzothiazole

Uniqueness: 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The combination of a chlorine atom and a trifluoromethyl group on the benzimidazole ring enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

4-Chloro-6-(trifluoromethyl)-1H-benzimidazole (4-Cl-6-(CF3)-BMZ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antiprotozoal, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure consists of a benzimidazole core, which is known for its pharmacological significance. The presence of chlorine and trifluoromethyl groups enhances its lipophilicity and biological activity. This structural modification is crucial for the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Cl-6-(CF3)-BMZ against various pathogens:

- In Vitro Studies : A review of benzimidazole derivatives indicated that compounds with similar structures exhibit broad-spectrum antibacterial activity. For instance, derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising minimum inhibitory concentration (MIC) values . In particular, compounds related to 4-Cl-6-(CF3)-BMZ demonstrated significant activity against Salmonella typhi with MIC values lower than standard antibiotics like ampicillin and ciprofloxacin .

| Compound | Target Pathogen | MIC (μg/ml) | Standard Antibiotic | MIC (μg/ml) |

|---|---|---|---|---|

| 4-Cl-6-(CF3)-BMZ | S. typhi | 50 | Ampicillin | 100 |

| 4-Cl-6-(CF3)-BMZ | C. albicans | 250 | Griseofulvin | 500 |

Antiprotozoal Activity

The antiprotozoal effects of benzimidazole derivatives have also been documented:

- Activity Against Protozoa : In a study focusing on 2-(trifluoromethyl)-1H-benzimidazole derivatives, it was found that some analogues exhibited IC50 values below 1 μM against Giardia intestinalis and Trichomonas vaginalis, significantly outperforming standard treatments like metronidazole . Specifically, 4-Cl-6-(CF3)-BMZ showed moderate antimalarial activity against Plasmodium falciparum, with IC50 values around 6 μM .

| Protozoan Species | Compound | IC50 (μM) | Standard Drug | IC50 (μM) |

|---|---|---|---|---|

| T. vaginalis | 4-Cl-6-(CF3)-BMZ | <1 | Metronidazole | >1 |

| P. falciparum | 4-Cl-6-(CF3)-BMZ | 5.98 | Albendazole | >10 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives is another area of active research:

- Mechanisms of Action : Compounds derived from benzimidazole have shown promising results in inhibiting tumor growth in various cancer cell lines. For example, modifications to the benzimidazole structure have led to enhanced cytotoxicity against glioblastoma cell lines, with some derivatives exhibiting IC50 values in the micromolar range .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated a series of benzimidazole analogues for their anticancer properties. One derivative demonstrated significant inhibition of cell proliferation in U87 glioblastoma cells with an IC50 value of 45.2 μM, indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another research effort focused on the synthesis of new benzimidazole derivatives, including 4-Cl-6-(CF3)-BMZ, which were tested against multiple bacterial strains. The results confirmed its effectiveness compared to established antibiotics, supporting further development as an antimicrobial agent .

Eigenschaften

IUPAC Name |

4-chloro-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRPZDBFYQLJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371522 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-13-4 | |

| Record name | 4-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.